molecular formula C9H20ClNO B13461974 (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride

(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride

Cat. No.: B13461974
M. Wt: 193.71 g/mol
InChI Key: KJWYHFMFBAFPBS-KZYPOYLOSA-N
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Description

(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a tert-butoxy group attached to the cyclopentane ring and an amine group in the hydrochloride form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and appropriate catalysts.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The tert-butoxy group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in drug development and pharmaceutical research.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.

    tert-Butoxy Compounds: Compounds with tert-butoxy groups attached to different molecular frameworks.

    Amines: Other amine compounds with similar structures.

Uniqueness

(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxy]cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-7(10)6-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m0./s1

InChI Key

KJWYHFMFBAFPBS-KZYPOYLOSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CC[C@@H](C1)N.Cl

Canonical SMILES

CC(C)(C)OC1CCC(C1)N.Cl

Origin of Product

United States

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